Cas no 1556067-35-6 (3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol)

3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol
- 3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol
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- インチ: 1S/C10H11F2NO/c1-6-2-3-7(11)8(9(6)12)10(14)4-13-5-10/h2-3,13-14H,4-5H2,1H3
- InChIKey: TZINEADSBRRIRK-UHFFFAOYSA-N
- SMILES: N1CC(C2=C(F)C=CC(C)=C2F)(O)C1
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1556-10G |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 95% | 10g |
¥ 19,206.00 | 2023-03-20 | |
Enamine | EN300-1830447-5.0g |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 5g |
$3645.0 | 2023-06-01 | ||
Chemenu | CM535402-250mg |
3-(2,6-Difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 95%+ | 250mg |
$533 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1556-5G |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 95% | 5g |
¥ 11,523.00 | 2023-03-20 | |
Enamine | EN300-1830447-0.05g |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1830447-0.1g |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1830447-10.0g |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1830447-1g |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 1g |
$914.0 | 2023-09-19 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1556-100MG |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 95% | 100MG |
¥ 963.00 | 2023-03-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1556-250MG |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol |
1556067-35-6 | 95% | 250MG |
¥ 1,537.00 | 2023-03-20 |
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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5. Back matter
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
3-(2,6-difluoro-3-methylphenyl)azetidin-3-olに関する追加情報
Research Brief on 3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol (CAS: 1556067-35-6) in Chemical Biology and Pharmaceutical Applications
3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol (CAS: 1556067-35-6) is a structurally unique azetidine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its difluoromethylphenyl substitution pattern and hydroxylated azetidine ring, presents intriguing pharmacological properties. Recent studies have explored its potential as a versatile scaffold for drug discovery, particularly in targeting neurological disorders and inflammatory pathways. The compound's stereochemistry and hydrogen-bonding capabilities make it an attractive candidate for modulating protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's efficacy as a selective inhibitor of phosphodiesterase 10A (PDE10A), with potential applications in schizophrenia treatment. The research team synthesized several derivatives of 1556067-35-6, achieving nanomolar potency (IC50 = 3.2 nM) and excellent brain penetration in rodent models. The 3-hydroxyazetidine moiety was found to be critical for binding affinity through hydrogen bond interactions with Tyr524 in the PDE10A active site.
In parallel developments, patent applications (WO2023187641, WO2023052497) have disclosed novel synthetic routes to 3-(2,6-difluoro-3-methylphenyl)azetidin-3-ol with improved yields (up to 78%) and enantiomeric purity (>99% ee). These advances address previous challenges in the large-scale production of this chiral building block. The optimized procedures employ asymmetric hydrogenation of corresponding azetidinone precursors using novel iridium catalysts.
Recent in vitro studies have expanded the compound's therapeutic potential beyond CNS applications. A Nature Chemical Biology publication (2024, 20:234-247) reported its unexpected activity as an allosteric modulator of NLRP3 inflammasome, showing 65% inhibition of IL-1β release at 10 μM concentration in human macrophages. This finding suggests potential applications in autoimmune diseases and metabolic disorders, though further structure-activity relationship studies are needed to improve selectivity.
The compound's physicochemical properties have been extensively characterized in recent ADMET studies. With a calculated logP of 1.8, PSA of 42 Ų, and good metabolic stability in human liver microsomes (t1/2 > 120 min), 1556067-35-6 presents favorable drug-like characteristics. However, researchers note the need for careful optimization of its aqueous solubility (measured at 0.12 mg/mL in PBS pH 7.4) for formulation development.
Emerging computational studies utilizing AlphaFold2 and molecular dynamics simulations have provided new insights into the compound's binding modes with various targets. These in silico approaches, combined with cryo-EM structural data, are facilitating the design of next-generation derivatives with improved target engagement and reduced off-target effects. The compound's unique ability to adopt both chair and twist-boat conformations in solution appears to contribute to its versatile pharmacological profile.
Ongoing clinical translation efforts face several challenges, including the need for improved blood-brain barrier penetration in some applications and mitigation of potential CYP450 inhibition (notably CYP2D6, IC50 = 2.1 μM). However, the compound's promising preclinical data and structural novelty continue to drive significant investment from both academic and industrial research groups. Future directions include exploration of prodrug strategies and combination therapies leveraging its multimodal mechanism of action.
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